molecular formula C19H21N7O2 B5414501 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B5414501
M. Wt: 379.4 g/mol
InChI Key: KVKWEGNHOXQMFU-UHFFFAOYSA-N
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Description

The compound “N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an oxadiazole ring, a benzimidazole ring, and a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom . The benzimidazole ring is a fused ring system containing a benzene ring and an imidazole ring . The pyrazole ring is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the oxadiazole ring could potentially undergo reactions at the nitrogen or oxygen atoms . The benzimidazole and pyrazole rings could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base . The compound could also have interesting optical properties due to the conjugated system of pi electrons .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the properties of the compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, researchers could investigate more efficient synthesis methods or study the compound’s biological activity . The compound could also be modified to create new compounds with different properties or activities .

Properties

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-4-18-21-17(24-28-18)11-25(3)19(27)15-9-13(22-23-15)10-26-12(2)20-14-7-5-6-8-16(14)26/h5-9H,4,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWEGNHOXQMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN(C)C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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